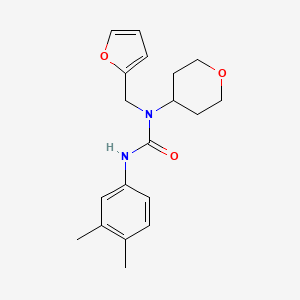

3-(3,4-dimethylphenyl)-1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(3,4-dimethylphenyl)-1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms. This compound features a complex structure with multiple functional groups, including a dimethylphenyl group, a furan ring, and a tetrahydropyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylphenyl)-1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)urea typically involves multi-step organic reactions. A common approach might include:

Formation of the Urea Core: Reacting an isocyanate with an amine to form the urea linkage.

Functional Group Introduction: Sequentially introducing the dimethylphenyl, furan, and tetrahydropyran groups through various substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, such as:

Catalysts: Using catalysts to increase reaction efficiency.

Temperature and Pressure: Controlling temperature and pressure to maximize yield.

Purification: Employing techniques like crystallization or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.

Reduction: The carbonyl group in the urea can be reduced to form amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

Oxidized Furans: Resulting from oxidation reactions.

Amines: Resulting from reduction of the urea carbonyl group.

Substituted Aromatics: Resulting from electrophilic substitution on the aromatic ring.

Scientific Research Applications

Chemistry

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Potential use as a ligand in catalytic reactions.

Biology

Biological Activity:

Medicine

Drug Development: Potential use as a scaffold for developing new pharmaceuticals.

Industry

Material Science:

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

3-(3,4-dimethylphenyl)-1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)amine: Similar structure but with an amine group instead of a urea.

3-(3,4-dimethylphenyl)-1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)carbamate: Similar structure but with a carbamate group.

Biological Activity

3-(3,4-dimethylphenyl)-1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)urea is a synthetic compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a urea moiety linked to a tetrahydropyran and furan rings, along with a dimethylphenyl group. The chemical formula is C16H21N1O3 with a molecular weight of 275.35 g/mol.

Research indicates that compounds with similar structures often exhibit various biological activities, including:

- Antiparasitic Activity : Compounds containing furan and tetrahydropyran moieties have shown effectiveness against parasites such as Trypanosoma brucei and Leishmania species. The mechanism often involves inhibition of essential enzymes or pathways critical for parasite survival .

- Antitumor Activity : The presence of the dimethylphenyl group may enhance the compound's ability to interact with cancer cell receptors, potentially leading to apoptosis in cancer cells. Studies on related compounds have demonstrated significant cytotoxic effects against various cancer cell lines .

Study 1: Antiparasitic Efficacy

In a recent study focusing on the synthesis of new compounds for treating tropical diseases, derivatives similar to this compound were evaluated for their effectiveness against Trypanosoma brucei. The results indicated that certain structural modifications led to compounds with EC50 values below 10 μM, demonstrating promising antiparasitic activity .

Study 2: Antitumor Activity

Another investigation assessed the cytotoxic effects of urea derivatives on various cancer cell lines. The study revealed that compounds with similar structural features exhibited significant growth inhibition in HT-29 (colon cancer) and TK-10 (renal cancer) cells. The most potent derivatives showed an IC50 value in the low micromolar range, suggesting that this compound could possess similar properties .

Comparative Analysis of Biological Activities

Properties

IUPAC Name |

3-(3,4-dimethylphenyl)-1-(furan-2-ylmethyl)-1-(oxan-4-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3/c1-14-5-6-16(12-15(14)2)20-19(22)21(13-18-4-3-9-24-18)17-7-10-23-11-8-17/h3-6,9,12,17H,7-8,10-11,13H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUAKCDKOCGSZQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)N(CC2=CC=CO2)C3CCOCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.